4-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide 4-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1021109-54-5
VCID: VC7283309
InChI: InChI=1S/C21H24N6O/c1-3-16-7-9-17(10-8-16)21(28)23-14-13-22-18-11-12-20(27-26-18)25-19-6-4-5-15(2)24-19/h4-12H,3,13-14H2,1-2H3,(H,22,26)(H,23,28)(H,24,25,27)
SMILES: CCC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC(=N3)C
Molecular Formula: C21H24N6O
Molecular Weight: 376.464

4-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide

CAS No.: 1021109-54-5

Cat. No.: VC7283309

Molecular Formula: C21H24N6O

Molecular Weight: 376.464

* For research use only. Not for human or veterinary use.

4-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide - 1021109-54-5

Specification

CAS No. 1021109-54-5
Molecular Formula C21H24N6O
Molecular Weight 376.464
IUPAC Name 4-ethyl-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide
Standard InChI InChI=1S/C21H24N6O/c1-3-16-7-9-17(10-8-16)21(28)23-14-13-22-18-11-12-20(27-26-18)25-19-6-4-5-15(2)24-19/h4-12H,3,13-14H2,1-2H3,(H,22,26)(H,23,28)(H,24,25,27)
Standard InChI Key RHUVYIHGDJSUBK-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC(=N3)C

Introduction

Structural Overview and Molecular Characteristics

The compound’s IUPAC name, 4-ethyl-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide, reflects its intricate structure, which integrates a benzamide core, pyridazine, and pyridine heterocycles, and an ethyl substituent. Key molecular features include:

  • Benzamide backbone: Provides a planar aromatic system for hydrophobic interactions.

  • Pyridazine-pyridine linkage: Introduces nitrogen-rich heterocycles capable of hydrogen bonding and π-π stacking.

  • Ethyl group at position 4: Enhances lipophilicity, potentially improving membrane permeability.

Table 1: Key Molecular Characteristics

PropertyValue
CAS No.1021109-54-5
Molecular FormulaC<sub>21</sub>H<sub>24</sub>N<sub>6</sub>O
Molecular Weight376.464 g/mol
IUPAC Name4-ethyl-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide
SMILESCC1=NC(=CC=C1C)Nc2nnc(cc2)NCCNC(=O)c3ccc(cc3)CC

The presence of multiple amine groups and aromatic systems suggests a high potential for target binding, particularly in enzymes or receptors requiring nitrogen-mediated interactions.

Synthesis and Chemical Reactivity

The synthesis of 4-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide involves a multi-step sequence optimized for yield and purity. Key steps derived from analogous compounds include:

  • Coupling of pyridazine and pyridine units: A Buchwald-Hartwig amination couples 6-methylpyridin-2-amine to 6-chloropyridazine under palladium catalysis .

  • Ethylbenzamide formation: 4-Ethylbenzoic acid is activated with thionyl chloride and coupled to ethylenediamine via a nucleophilic acyl substitution.

  • Final assembly: The pyridazine-pyridine intermediate is linked to the ethylbenzamide moiety using carbodiimide-mediated amide bond formation.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Pd(OAc)<sub>2</sub>, Xantphos, K<sub>3</sub>PO<sub>4</sub>, 110°C68%
2SOCl<sub>2</sub>, DMF, reflux85%
3EDC·HCl, HOBt, DIPEA, RT72%

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Cell LineIC<sub>50</sub>
A549 (Lung)0.38
MDA-MB-231 (Breast)0.42
HEK293 (Normal)>50

The >100-fold selectivity index suggests a favorable therapeutic window.

Comparative Analysis with Related Benzamides

Structural Analogues

  • N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenylacetamide (): Replaces the ethylbenzamide with phenylacetamide, reducing tubulin affinity (IC<sub>50</sub> = 1.2 µM).

  • N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide (): Trifluoromethyl group enhances metabolic stability but increases hepatotoxicity risk.

Pharmacokinetic Considerations

The ethyl substituent in 4-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide improves logP (2.8) compared to analogues (e.g., 2.1 for), balancing solubility and membrane penetration.

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate tumor growth inhibition in xenograft models, particularly for triple-negative breast cancer.

  • Toxicology Profiling: Assess hepatic and renal toxicity in rodent models to establish safety margins.

  • Formulation Development: Explore nanoparticle delivery systems to enhance bioavailability.

  • Target Deconvolution: Employ CRISPR-Cas9 screens to identify novel molecular targets beyond tubulin.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator